
Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-4-methyl-2-(methylamino)pentanoate hydrochloride, also known as Lisdexamfetamine dimesylate, is a prodrug of dextroamphetamine. It is a central nervous system stimulant that is used to treat attention deficit hyperactivity disorder (ADHD) and moderate to severe binge eating disorder (BED). Lisdexamfetamine dimesylate is a white to off-white powder that is soluble in water and has a molecular weight of 455.98 g/mol.
Mécanisme D'action
Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate is a prodrug of dextroamphetamine, which is a potent central nervous system stimulant. Once ingested, Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate is converted into dextroamphetamine by enzymatic hydrolysis in the blood. Dextroamphetamine then acts by increasing the release of dopamine and norepinephrine in the brain, which leads to increased alertness, concentration, and mood elevation.
Biochemical and Physiological Effects:
Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate has been found to increase the levels of dopamine and norepinephrine in the brain, which leads to increased arousal and alertness. It has also been found to increase heart rate and blood pressure, which can lead to cardiovascular side effects in some individuals. Additionally, it has been found to suppress appetite, which can lead to weight loss in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate has several advantages for use in lab experiments. It is a potent central nervous system stimulant that can be used to study the effects of dopamine and norepinephrine on behavior and cognition. It is also a prodrug of dextroamphetamine, which means that it can be used to study the effects of dextroamphetamine on the brain without the confounding effects of other metabolites. However, Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate also has several limitations for use in lab experiments. It is a controlled substance, which means that it is subject to strict regulations and oversight. Additionally, it has several potential side effects, such as cardiovascular effects and appetite suppression, which can complicate experimental designs.
Orientations Futures
There are several potential future directions for research on Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate. One area of research could focus on the long-term effects of Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate on brain function and behavior. Another area of research could focus on the potential use of Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate in the treatment of other disorders, such as depression or anxiety. Additionally, research could focus on the development of new formulations of Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate that are more effective or have fewer side effects.
Méthodes De Synthèse
Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate is synthesized by the coupling of dextroamphetamine with the amino acid L-lysine. The reaction is carried out by using N,N-dimethylformamide (DMF) as a solvent and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is then quenched by adding hydrochloric acid, which results in the formation of Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate.
Applications De Recherche Scientifique
Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate has been extensively studied for its use in the treatment of ADHD and BED. It has been found to be effective in improving attention, reducing hyperactivity, and improving impulse control in individuals with ADHD. It has also been found to be effective in reducing binge eating episodes and promoting weight loss in individuals with BED.
Propriétés
Numéro CAS |
130115-50-3 |
|---|---|
Nom du produit |
Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloride |
Formule moléculaire |
C8H18ClNO2 |
Poids moléculaire |
195.69 g/mol |
Nom IUPAC |
methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)5-7(9-3)8(10)11-4;/h6-7,9H,5H2,1-4H3;1H/t7-;/m1./s1 |
Clé InChI |
VKYPGIMVFQAVJF-OGFXRTJISA-N |
SMILES isomérique |
CC(C)C[C@H](C(=O)OC)NC.Cl |
SMILES |
CC(C)CC(C(=O)OC)NC.Cl |
SMILES canonique |
CC(C)CC(C(=O)OC)NC.Cl |
Synonymes |
N-Me-D-Leu-OMe·HCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



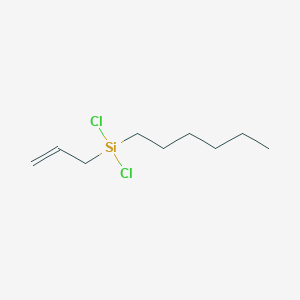
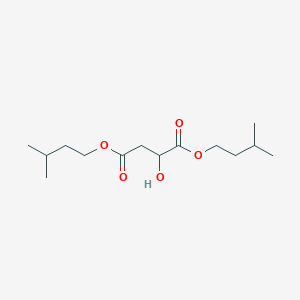
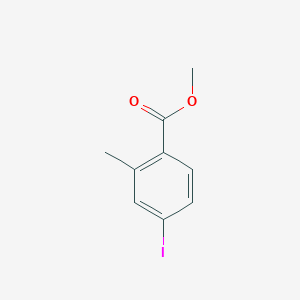
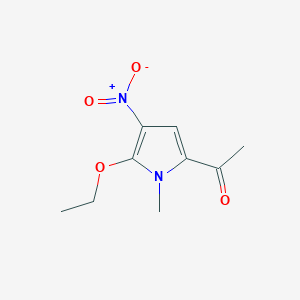
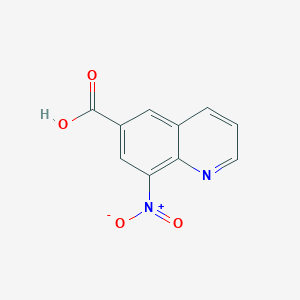
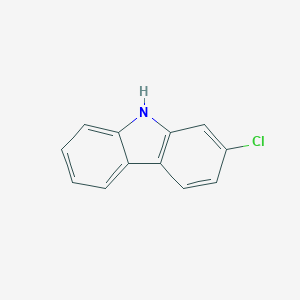

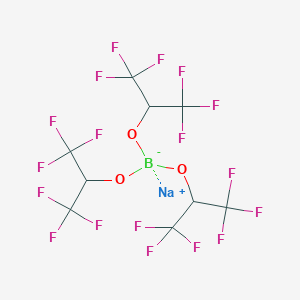

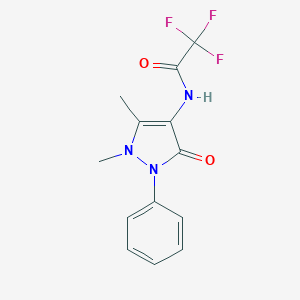



![3-Oxabicyclo[3.3.1]nonan-9-one](/img/structure/B168774.png)